Capsiconiate -

Capsiconiate

Catalog Number: EVT-254930
CAS Number:
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Capsiconiate is a non-pungent capsaicin-like compound found naturally in select varieties of chili peppers. [, , ] While structurally similar to capsaicin, the pungent active ingredient in chili peppers, capsiconiate lacks the characteristic spicy sensation associated with its chemical relative. [, , ] Scientific interest in capsiconiate stems from the potential to harness its biological activity for therapeutic applications, particularly in combating cancer metastasis. [, , , , , ]

Capsaicin

    • Compound Description: Capsiate is a non-pungent capsaicinoid found in select varieties of chili peppers, particularly the CH-19 Sweet cultivar. Unlike capsaicin, capsiate does not activate the TRPV1 receptor and therefore does not elicit the characteristic burning sensation associated with chili peppers. Despite its lack of pungency, capsiate has been shown to share some of the biological activities of capsaicin, including anti-inflammatory, antioxidant, and anti-obesity effects. Like capsaicin, capsiate has also demonstrated anti-invasive activity in lung adenocarcinoma cells [, , , , , , ].
    • Relevance: Capsiate's structural similarity to both capsaicin and capsiconiate, combined with its non-pungent nature, makes it an intriguing compound in the search for anti-metastatic agents with improved tolerability. The fact that capsiconiate, unlike capsiate, does not show anti-invasive properties in lung adenocarcinoma underscores the specific structural requirements for this activity within the capsaicinoid family [, , , , , , ].
    Source

    Capsiconiate can be synthesized from capsaicin or its analogs through various chemical reactions. The primary sources of capsaicin include Capsicum species, particularly Capsicum annuum and Capsicum frutescens. These peppers are rich in capsaicinoids and serve as the natural precursors for the synthesis of capsiconiate.

    Classification

    Capsiconiate falls under the classification of organic compounds, specifically within the category of amides and esters. It is structurally related to other capsaicinoids, sharing similar functional groups that contribute to its biological activity.

    Synthesis Analysis

    Methods

    The synthesis of capsiconiate can be achieved through several methods, including chemical synthesis and enzymatic processes.

    1. Chemical Synthesis:
      • One common method involves the acylation of vanillylamine with acyl chlorides in an organic solvent system. This reaction typically occurs in a biphasic system involving water and dichloromethane, facilitating the formation of capsiconiate from vanillylamine hydrochloride and methacryloyl chloride .
      • Another method includes the use of activated esters in combination with coenzyme A derivatives, which can be reacted under mild conditions to yield capsiconiate .
    2. Enzymatic Synthesis:
      • Enzymatic methods utilize lipases to catalyze transacylation reactions, converting capsaicin into capsiconiate efficiently. This approach offers advantages such as milder reaction conditions and higher specificity .

    Technical Details

    The chemical synthesis typically involves controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. For instance, using dimethylformamide as a solvent facilitates better solubility of reactants during the acylation process.

    Molecular Structure Analysis

    Structure

    Capsiconiate has a complex molecular structure characterized by a long hydrocarbon chain with various functional groups including amide and ester linkages. The specific molecular formula for capsiconiate can vary depending on the substituents used during synthesis.

    Data

    • Molecular Formula: C_{18}H_{27}NO_3 (for capsiconiate derived from capsaicin)
    • Molecular Weight: Approximately 303.42 g/mol
    Chemical Reactions Analysis

    Reactions

    Capsiconiate can undergo several chemical reactions, including:

    • Acylation: The primary method for synthesizing capsiconiate involves acylating vanillylamine with acyl chlorides.
    • Transacylation: Enzymatic reactions where lipases catalyze the transfer of acyl groups from one molecule to another.
    • Hydrolysis: In aqueous environments, capsiconiate can hydrolyze back into its constituent parts under acidic or basic conditions.

    Technical Details

    The efficiency of these reactions can be influenced by factors such as temperature, solvent polarity, and the presence of catalysts or enzymes. For example, using a biphasic solvent system enhances the separation of products from reactants during synthesis.

    Mechanism of Action

    Process

    The mechanism by which capsiconiate exerts its effects is primarily linked to its interaction with transient receptor potential vanilloid type 1 channels (TRPV1). Capsiconiate activates these receptors, which are involved in pain perception and thermoregulation.

    Data

    Research indicates that capsiconiate may modulate pain pathways similarly to capsaicin but potentially with reduced side effects due to its structural differences. This makes it a candidate for further investigation in pain management therapies.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a colorless or pale yellow liquid or solid depending on purity.
    • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

    Chemical Properties

    • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
    • Reactivity: Reacts with nucleophiles due to the presence of carbonyl groups in its structure.
    Applications

    Scientific Uses

    Capsiconiate is explored for various applications including:

    • Pharmaceuticals: Investigated for its analgesic properties as an alternative to traditional pain medications.
    • Food Industry: Used as a flavoring agent due to its pungent taste while also offering potential health benefits.
    • Biochemical Research: Studied for its role in modulating TRPV1 activity, contributing to understanding pain mechanisms and developing new therapeutic strategies.

    Properties

    Product Name

    Capsiconiate

    IUPAC Name

    [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-8-methylnon-6-enoate

    Molecular Formula

    C20H28O4

    Molecular Weight

    332.4 g/mol

    InChI

    InChI=1S/C20H28O4/c1-16(2)9-6-4-5-7-11-20(22)24-14-8-10-17-12-13-18(21)19(15-17)23-3/h6,8-10,12-13,15-16,21H,4-5,7,11,14H2,1-3H3/b9-6+,10-8+

    InChI Key

    ZEWSMOFWZCBFSU-OAMUUVBCSA-N

    SMILES

    CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC

    Synonyms

    8-methyl-6E-nonenoic acid 3-(4-hydroxy-3-methoxyphenyl)-2E-propen-1-yl ester

    Canonical SMILES

    CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC

    Isomeric SMILES

    CC(C)/C=C/CCCCC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC

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